
5-Hidroxi-6-metilindolin-2-ona
Descripción general
Descripción
5-Hydroxy-6-methylindolin-2-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
5-Hydroxy-6-methylindolin-2-one has numerous scientific research applications, including:
Mecanismo De Acción
Target of Action
5-Hydroxy-6-methylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 5-Hydroxy-6-methylindolin-2-one may also interact with various targets.
Mode of Action
It’s known that indole derivatives can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Hydroxy-6-methylindolin-2-one may interact with its targets in a way that influences these biological processes.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities . This suggests that 5-Hydroxy-6-methylindolin-2-one may influence various biochemical pathways, potentially leading to diverse downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
5-Hydroxy-6-methylindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-Hydroxy-6-methylindolin-2-one, have been shown to bind with high affinity to multiple receptors, which can lead to various biological activities such as antiviral, anti-inflammatory, and anticancer effects . The interactions between 5-Hydroxy-6-methylindolin-2-one and these biomolecules are crucial for its biochemical properties and potential therapeutic applications.
Cellular Effects
5-Hydroxy-6-methylindolin-2-one has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, 5-Hydroxy-6-methylindolin-2-one may modulate cell signaling pathways, leading to changes in gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of 5-Hydroxy-6-methylindolin-2-one involves its interactions with biomolecules at the molecular level. It can bind to specific receptors and enzymes, leading to enzyme inhibition or activation and changes in gene expression. For instance, molecular modeling studies have shown that indole derivatives can bind to the COX-2 enzyme, which is involved in inflammation and cancer . This binding interaction can result in the inhibition of the enzyme’s activity, thereby exerting anti-inflammatory and anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-6-methylindolin-2-one can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the temporal effects of indole derivatives can vary, with some compounds exhibiting prolonged activity while others degrade rapidly . Understanding the temporal effects of 5-Hydroxy-6-methylindolin-2-one is crucial for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Hydroxy-6-methylindolin-2-one can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal effects while higher doses can lead to significant biological activities . Additionally, high doses of 5-Hydroxy-6-methylindolin-2-one may result in toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
5-Hydroxy-6-methylindolin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Understanding the metabolic pathways of 5-Hydroxy-6-methylindolin-2-one is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-Hydroxy-6-methylindolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For instance, membrane transporters play a crucial role in the absorption, distribution, metabolism, and elimination of indole derivatives, including 5-Hydroxy-6-methylindolin-2-one.
Subcellular Localization
The subcellular localization of 5-Hydroxy-6-methylindolin-2-one can influence its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . Understanding the subcellular localization of 5-Hydroxy-6-methylindolin-2-one is important for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methylindolin-2-one can be achieved through various methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials. The reaction is typically carried out under acidic conditions, such as with methanesulfonic acid, and involves refluxing in methanol .
Industrial Production Methods
Industrial production of indole derivatives, including 5-Hydroxy-6-methylindolin-2-one, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents, such as water, has also been explored to promote sustainable and green chemistry practices .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-6-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indolines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of functionalized indole derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Indoline: A reduced form of indole, which can be synthesized from indole through reduction reactions.
Indole-3-acetic acid: A plant hormone derived from indole, involved in plant growth and development.
Uniqueness
5-Hydroxy-6-methylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-hydroxy-6-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-2-7-6(3-8(5)11)4-9(12)10-7/h2-3,11H,4H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUOQPKEJKPJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)N2)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446735 | |
| Record name | 5-Hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439911-02-1 | |
| Record name | 5-Hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



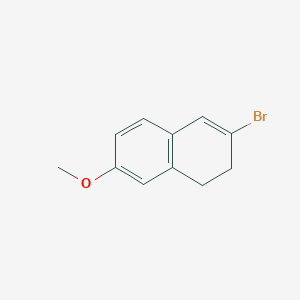
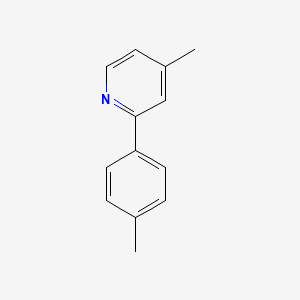
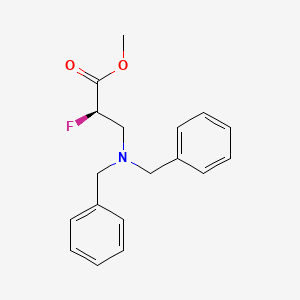
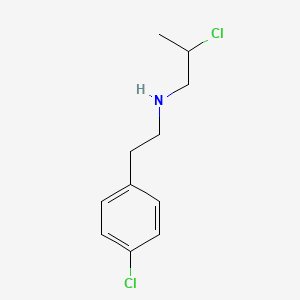
![4-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1600592.png)
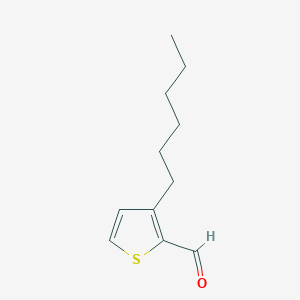

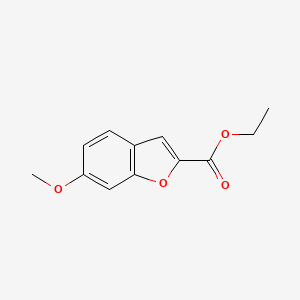

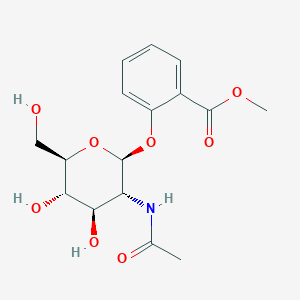
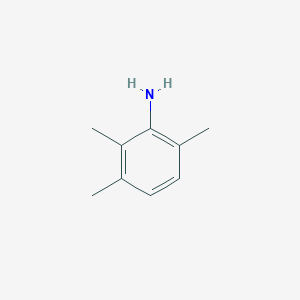
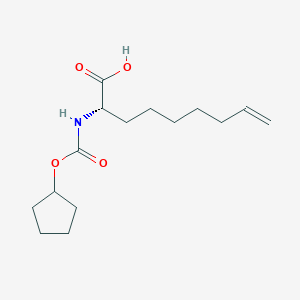
![1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one](/img/structure/B1600605.png)
